Prion Protein (106-126) (human) (scrambled)

circular dichroism protein secondary structure amyloid conformation

Researchers studying prion neurotoxicity often face ambiguous results when using generic negative controls that fail to distinguish sequence-specific effects from composition-dependent artifacts. Scrambled PrP 106-126 solves this by providing a sequence-matched, non-aggregating comparator that retains the exact amino acid composition of wild-type PrP 106-126 while lacking β-sheet conformation. • Random coil structure; no amyloid fibril formation or aggregation • Fully degraded by proteinase K and pronase at 37°C (vs. partial resistance of wild-type) • No NF-κB activation, TNF-α/IL-1β induction, or neuronal toxicity at equimolar concentrations (25-50 μM) • Run in parallel with wild-type PrP 106-126 for unambiguous interpretation of sequence/conformation-dependent effects.

Molecular Formula C80H138N26O24S2
Molecular Weight 1912.2 g/mol
Cat. No. B586233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrion Protein (106-126) (human) (scrambled)
Molecular FormulaC80H138N26O24S2
Molecular Weight1912.2 g/mol
Structural Identifiers
InChIInChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
InChIKeyNTFZQRPSWWDRPI-MBNDGZRNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scrambled PrP (106-126) (human) Overview


Prion Protein (106-126) (human) (scrambled), also designated scrambled PrP 106-126 or Scr PrP, is a 21-amino acid synthetic peptide (sequence NGAKALMGGHGATKVMVGAAA, MW 1912.27 Da) that retains the exact amino acid composition of the wild-type human PrP 106-126 fragment but with a deliberately reordered primary sequence . This compound serves as a sequence-specificity negative control for distinguishing biological effects that depend on primary amino acid order and resultant secondary/tertiary structure from effects attributable merely to peptide composition. The wild-type PrP 106-126 peptide is a widely studied neurotoxic and amyloidogenic fragment implicated in prion disease pathogenesis, sharing key physicochemical properties with the pathogenic scrapie isoform (PrPSc), including β-sheet conformation, fibril formation, and partial protease resistance [1]. The scrambled analog is offered commercially with ≥85% purity (HPLC) and is intended exclusively for research use .

Why Scrambled PrP (106-126) Is Irreplaceable


In studies of prion peptide neurotoxicity, amyloidogenesis, and cellular signaling, generic negative controls (e.g., vehicle-only, unrelated peptides) fail to control for composition-dependent artifacts such as non-specific peptide-membrane interactions, cellular stress responses to high peptide concentrations, or batch-specific impurities [1]. The scrambled PrP 106-126 peptide retains identical amino acid composition, molecular weight, and net charge as the active wild-type fragment, thereby isolating the contribution of primary sequence order and the consequent adoption of β-sheet conformation and amyloid fibril structure [2]. Omission of this sequence-matched control leads to ambiguous interpretation of whether observed biological effects arise from sequence-specific structural features or from non-specific peptide effects. The quantitative structural and functional differences documented below demonstrate that wild-type PrP 106-126 and its scrambled analog exhibit diametrically opposite behaviors across multiple biophysical and biological assays, making the scrambled peptide an essential, non-substitutable comparator for rigorous experimental design [2].

Scrambled vs. Wild-Type PrP (106-126): Key Evidence


Secondary Structure by Circular Dichroism

Circular dichroism (CD) spectroscopy reveals a fundamental structural dichotomy: wild-type PrP 106-126 adopts a secondary structure composed largely of β-sheet, the conformation associated with amyloid fibril formation and PrPSc pathogenicity. In contrast, the scrambled PrP 106-126 peptide exhibits a random coil structure, indicating complete loss of ordered secondary structure despite identical amino acid composition [1].

circular dichroism protein secondary structure amyloid conformation

Aggregation Behavior by Light Scattering

Laser light scattering analysis demonstrates that wild-type PrP 106-126 aggregates immediately upon dissolution in phosphate buffer, forming large soluble aggregates with a defined hydrodynamic diameter and molecular weight. In direct contrast, the scrambled PrP 106-126 peptide exhibits no detectable aggregation under identical buffer and time conditions [1].

amyloid aggregation laser light scattering peptide fibrillogenesis

Protease Resistance Assay

A hallmark of pathogenic PrPSc is its partial resistance to protease digestion. Wild-type PrP 106-126 recapitulates this property, showing partial resistance to both Proteinase K and Pronase. The scrambled analog, by contrast, is completely degraded under identical incubation conditions, providing a clear distinction between sequence-specific and non-specific protease susceptibility [1].

protease resistance Proteinase K PrPSc mimic

Apoptosis Induction in GH3 Cells

In GH3 cells, a rat pituitary tumor cell line used as a model of excitable cells, wild-type PrP 106-126 (50 μM) induces time-dependent apoptotic cell death under serum-deprived conditions (48 hr). The scrambled sequence peptide was tested in parallel and was completely ineffective at inducing apoptosis, demonstrating that the observed cell death is strictly sequence-dependent [1].

apoptosis neurotoxicity calcium channel GH3 cells

Calcium Channel Inhibition in GH3 Cells

Microfluorimetric analysis of single GH3 cells demonstrated that wild-type PrP 106-126 causes a complete blockade of the increase in cytosolic calcium levels induced by K⁺ (40 mM) depolarization. The scrambled peptide, tested under identical conditions, was ineffective, failing to inhibit the depolarization-induced calcium response [1].

calcium channel electrophysiology L-type voltage-sensitive calcium channel GH3 cells

NF-κB Activation in Microglia

Treatment of rat microglial cells with 25 μM wild-type PrP 106-126 results in activation and nuclear translocation of NF-κB, which peaks after 20 minutes of treatment, followed by increased mRNA expression of pro-inflammatory cytokines TNF-α and IL-1β peaking at approximately 20 hours. In contrast, the scrambled PrP 106-126 peptide (Scr PrP) did not induce NF-κB activation or translocation under the same experimental conditions [1].

microglia NF-κB neuroinflammation cytokine

Application Scenarios for Scrambled PrP (106-126)


Sequence-Specific Neurotoxicity Validation

When assessing PrP 106-126-induced apoptosis or cell death in primary hippocampal neurons, cortical neurons, GH3 cells, or neuro-2a cells, the scrambled peptide serves as the essential negative control to confirm that observed toxicity is sequence-dependent and not an artifact of peptide composition or concentration [1][2]. Researchers should run scrambled peptide at identical molar concentrations (e.g., 25-50 μM) in parallel with wild-type PrP 106-126. Lack of toxicity with the scrambled control, as documented in GH3 cells and primary neuronal cultures, validates that the assay is specifically detecting sequence/conformation-dependent effects [1].

Amyloid Fibril Formation Control

For experiments investigating the role of amyloid fibril formation in prion pathogenesis—including thioflavin T fluorescence assays, electron microscopy of fibrils, and light scattering measurements—the scrambled peptide provides a non-aggregating baseline. Since scrambled PrP 106-126 exhibits random coil structure and does not aggregate under conditions where wild-type PrP 106-126 forms ~6000-molecule aggregates with 100 nm hydrodynamic diameter, it enables researchers to attribute aggregation-dependent phenomena (e.g., microglial cytokine production) to the amyloidogenic conformation rather than to peptide presence alone [1].

Microglial Activation and Neuroinflammation Control

In assays measuring microglial NF-κB translocation, cytokine production (TNF-α, IL-1β), or astrocyte proliferation, the scrambled peptide is the appropriate negative control. Wild-type PrP 106-126 (25 μM) activates NF-κB within 20 minutes and induces cytokine mRNA expression, whereas scrambled PrP 106-126 shows no activation [1]. This differential response confirms that microglial inflammatory responses are triggered by the specific amyloidogenic conformation of wild-type PrP 106-126, making the scrambled peptide indispensable for studies of prion-induced neuroinflammation.

Protease Resistance and PK-Resistance Screening

In experiments measuring peptide resistance to Proteinase K or Pronase digestion—a key biochemical hallmark of PrPSc—the scrambled peptide serves as a fully degradable control. Wild-type PrP 106-126 shows partial protease resistance after 30-minute incubation at 37°C, whereas the scrambled analog is completely degraded [1]. This distinction is critical for screening compounds that may modulate protease resistance, for validating assay conditions, and for confirming that observed resistance is a specific property of the β-sheet-rich conformation.

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